

In-Depth Technical Guide to CDD0102: A Selective M1 Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CDD0102**

Cat. No.: **B1662713**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **CDD0102**, a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor (M1R). This document details the compound's mechanism of action, downstream signaling pathways, and its effects on amyloid precursor protein processing. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and a representative synthesis method.

Core Chemical and Physical Properties

CDD0102, with the IUPAC name 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole, is a small molecule designed to selectively target the M1 muscarinic receptor. Its structure features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, a key feature for its M1 receptor binding and agonist activity.[\[1\]](#)

Table 1: Chemical and Physical Properties of **CDD0102** (Free Base)

Property	Value	Source
IUPAC Name	3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole	[1]
CAS Number	146422-58-4	[1]
Molecular Formula	C ₈ H ₁₂ N ₄ O	[1]
Molecular Weight	180.21 g/mol	[1]
SMILES	<chem>CCC1=NOC(=N1)C2CNC=NC2</chem>	[1]
Solubility	Soluble in DMSO	[1]
Predicted logP	1.2 ± 0.3	[1]
Hydrogen Bond Donors	2	[1]

Pharmacological Profile

CDD0102 functions as a potent partial agonist at human M1 muscarinic receptors with high selectivity over other muscarinic receptor subtypes (M2-M5).[\[1\]](#) This selectivity is crucial for minimizing the peripheral side effects often associated with non-selective muscarinic agonists.

Table 2: Pharmacological Data for **CDD0102**

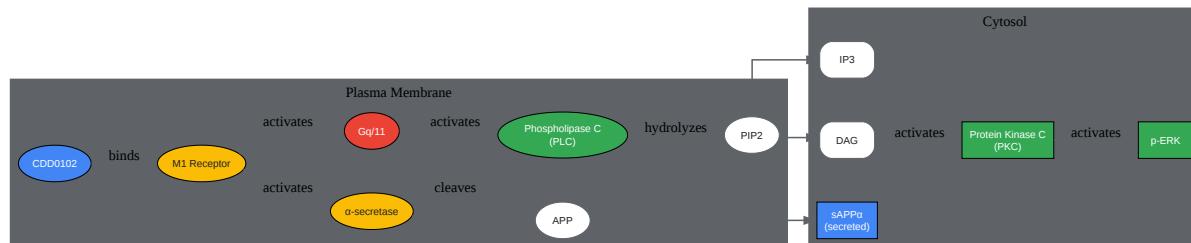
Parameter	Value	Cell Line/System	Source
M1 Receptor Agonism	Partial Agonist	Human M1 Receptors	[1]
EC ₅₀ (hM1R)	38 nM	Human M1 Receptors	[1]
Selectivity	>100-fold over M2-M5	Human Muscarinic Receptors	[1]
Phosphatidylinositol Hydrolysis	72% of max carbachol response (at 10 μM)	CHO cells expressing M1 receptors	[1]
β-arrestin Recruitment	Minimal (15% of oxotremorine-M efficacy)	CHO cells expressing M1 receptors	[1]
LD ₅₀ (i.p.)	190 mg/kg	Mice	
LD ₅₀ (oral)	>1,000 mg/kg	Mice	

Mechanism of Action and Signaling Pathways

As a Gq/11-coupled receptor agonist, **CDD0102** initiates a cascade of intracellular signaling events upon binding to the M1 receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC).

Furthermore, M1 receptor activation by **CDD0102** has been shown to induce sustained phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[\[1\]](#) This pathway is integral to cellular processes such as proliferation, differentiation, and survival.

A significant aspect of **CDD0102**'s pharmacology is its ability to promote the non-amyloidogenic processing of the Amyloid Precursor Protein (APP). By activating M1 receptors, **CDD0102** enhances the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain. This cleavage produces the soluble, neuroprotective fragment sAPPα and precludes the formation of the neurotoxic Aβ peptides associated with Alzheimer's disease.[\[1\]](#)



[Click to download full resolution via product page](#)

CDD0102 M1 Receptor Signaling Pathways.

Experimental Protocols

Representative Synthesis of a Tetrahydropyrimidine-1,2,4-Oxadiazole Derivative

While a specific, detailed synthesis protocol for **CDD0102** is not readily available in the cited literature, a general and representative one-pot, three-component Biginelli-type reaction for a similar tetrahydropyrimidine derivative is described below. This can be adapted by those skilled in the art for the synthesis of **CDD0102**.

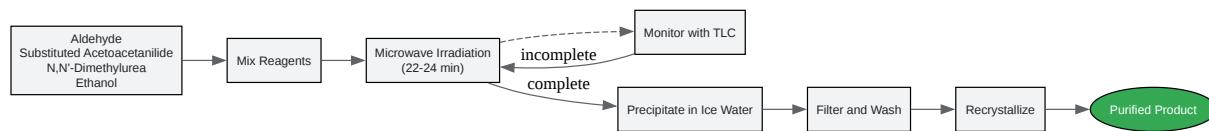
Materials:

- Appropriate aldehyde (1 mmol)
- Substituted acetoacetanilide (1 mmol)
- N,N'-Dimethylurea (1 mmol)
- Ethanol

- Microwave reactor

Procedure:

- Combine the aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-Dimethylurea (1 mmol) in a microwave-safe reaction vessel.
- Add a minimal amount of ethanol as a solvent.
- Subject the mixture to microwave irradiation for 22-24 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
- Upon completion, pour the reaction mixture into crushed ice water to precipitate the product.
- Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain the purified tetrahydropyrimidine derivative.



[Click to download full resolution via product page](#)

General workflow for tetrahydropyrimidine synthesis.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream consequence of M1 receptor activation.

Cell Culture:

- Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) are plated at 120,000 cells per well in 24-well plates in F12 (HAM) medium with 10% FBS

and 20 mM HEPES, 24 hours prior to the assay.

Protocol:

- Replace the cell media with fresh growth medium containing 1 μ Ci/mL [3 H]inositol and incubate overnight at 37°C in 5% CO₂ to label the cellular phosphoinositide pools.
- On the day of the assay, wash the cells twice with serum-free F12 medium.
- Pre-incubate the cells in serum-free F12 medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Add **CDD0102** at various concentrations to the wells and incubate for 1 hour at 37°C.
- Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic acid.
- Incubate on ice for 30 minutes to extract the inositol phosphates.
- Apply the cell lysates to Dowex AG1-X8 anion-exchange columns (formate form).
- Wash the columns with water to remove free [3 H]inositol.
- Elute the total [3 H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
- Quantify the radioactivity in the eluate using liquid scintillation counting.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a marker of M1 receptor-mediated MAPK pathway activation.

Cell Culture and Treatment:

- Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

- Treat the cells with the desired concentrations of **CDD0102** for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

Protocol:

- After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

Soluble Amyloid Precursor Protein (sAPP α) Secretion Assay

This assay quantifies the amount of sAPP α released into the cell culture medium following M1 receptor stimulation.

Cell Culture and Treatment:

- Plate CHO-M1 cells in 12-well plates and grow to near confluence.
- Wash the cells with serum-free medium.
- Treat the cells with **CDD0102** in serum-free medium for the desired time course (e.g., 6, 12, 24 hours).

Protocol:

- After the incubation period, collect the conditioned medium from each well.
- Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells or debris.
- The concentration of sAPP α in the supernatant can be determined using a commercially available sAPP α -specific ELISA kit, following the manufacturer's instructions.
- Briefly, this involves adding the conditioned media to wells pre-coated with a capture antibody for sAPP α , followed by incubation with a detection antibody, and then a substrate for colorimetric or fluorometric quantification.
- The total protein content of the cells remaining in the wells can be determined using a BCA assay to normalize the sAPP α secretion levels.

Conclusion

CDD0102 is a valuable research tool for investigating the therapeutic potential of selective M1 muscarinic receptor agonism. Its well-defined chemical structure, favorable pharmacological properties, and clear mechanism of action make it a strong candidate for further studies in neurodegenerative disorders like Alzheimer's disease. The detailed protocols provided in this

guide offer a starting point for researchers aiming to characterize **CDD0102** and similar compounds in their own experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to CDD0102: A Selective M1 Muscarinic Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662713#cdd0102-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com